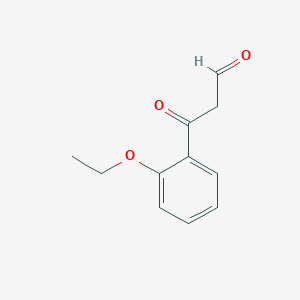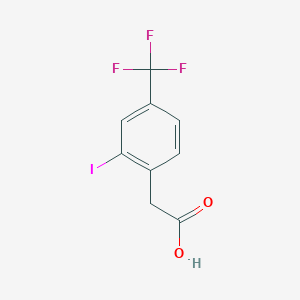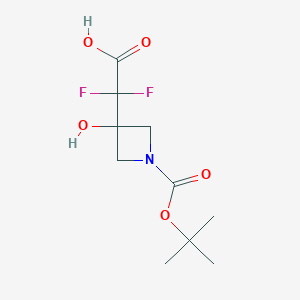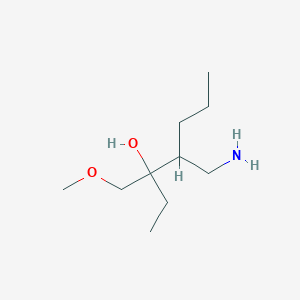
5-Chloro-6-methoxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxypicolinimidamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of picolinimidamide, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methoxypyridine.
Formation of Imidamide: The pyridine derivative is reacted with an appropriate amidine source under controlled conditions to form the imidamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxypicolinimidamide: Similar structure but lacks the chlorine atom.
6-Chloropicolinimidamide: Similar structure but lacks the methoxy group.
4-Methoxypicolinimidamide: Methoxy group at a different position.
Uniqueness
5-Chloro-6-methoxypicolinimidamide is unique due to the specific combination of the chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
5-chloro-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3H,1H3,(H3,9,10) |
Clave InChI |
YUDWVQZYWJZQSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)
![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)


![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)

![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)





